molecular formula C17H23N B15156057 (1r,3r,5R,7R)-N-(2-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine

(1r,3r,5R,7R)-N-(2-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine

Cat. No.: B15156057
M. Wt: 241.37 g/mol
InChI Key: NEVVDPUXHDBBKE-UHFFFAOYSA-N
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Description

(1r,3r,5R,7R)-N-(2-methylphenyl)tricyclo[3311~3,7~]decan-2-amine is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r,5R,7R)-N-(2-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other cycloaddition processes.

    Introduction of the amine group: This step usually involves the use of amination reactions, where an amine group is introduced to the tricyclic core under controlled conditions.

    Attachment of the 2-methylphenyl group: This is typically done through a substitution reaction, where the 2-methylphenyl group is attached to the nitrogen atom of the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1r,3r,5R,7R)-N-(2-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the 2-methylphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1r,3r,5R,7R)-N-(2-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of tricyclic amines on biological systems. Its interactions with various enzymes and receptors can provide insights into its potential therapeutic applications.

Medicine

In medicine, this compound is being investigated for its potential use as a pharmaceutical agent. Its unique structure and reactivity make it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and resins. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1r,3r,5R,7R)-N-(2-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tricyclic antidepressants: Compounds such as amitriptyline and imipramine share a similar tricyclic structure but differ in their functional groups and specific applications.

    Tricyclic amines: Other tricyclic amines, such as cyclobenzaprine, have similar core structures but different substituents.

Uniqueness

(1r,3r,5R,7R)-N-(2-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine is unique due to its specific combination of a tricyclic core with a 2-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

IUPAC Name

N-(2-methylphenyl)adamantan-2-amine

InChI

InChI=1S/C17H23N/c1-11-4-2-3-5-16(11)18-17-14-7-12-6-13(9-14)10-15(17)8-12/h2-5,12-15,17-18H,6-10H2,1H3

InChI Key

NEVVDPUXHDBBKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2C3CC4CC(C3)CC2C4

Origin of Product

United States

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